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An In-depth Guide for Researchers and Drug Development Professionals

Abstract
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor. It has

demonstrated significant inhibitory activity against several members of the Src family of

kinases, as well as other key kinases implicated in oncogenesis. This technical guide provides

a comprehensive overview of the discovery, development, mechanism of action, and key

preclinical data for TG-100435. The information is intended for researchers, scientists, and

professionals involved in drug development, offering a detailed look at the compound's

characteristics and the experimental methodologies used in its evaluation.

Introduction
Protein tyrosine kinases are a large family of enzymes that play critical roles in regulating

cellular processes, including growth, differentiation, and survival. Dysregulation of kinase

activity is a common feature of many cancers, making them attractive targets for therapeutic

intervention. TG-100435 was developed as a small molecule inhibitor designed to target

multiple kinases involved in cancer cell signaling pathways. Its chemical name is [7-(2,6-

dichloro-phenyl)-5-methyl-benzo[1][2][3]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine.
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The discovery of TG-100435 likely originated from a high-throughput screening campaign to

identify compounds with inhibitory activity against a panel of protein tyrosine kinases. Following

the identification of initial "hits," a lead optimization process would have been undertaken to

improve potency, selectivity, and pharmacokinetic properties. This iterative process of chemical

synthesis and biological testing would have led to the selection of TG-100435 as a clinical

candidate.

A crucial part of its development involved the characterization of its metabolic profile. In vivo

and in vitro studies in human, dog, and rat models identified a major active metabolite,

TG100855 ([7-(2,6-dichloro-phenyl)-5-methylbenzo[1][2][3]triazin-3-yl]-{4-[2-(1-oxy-pyrrolidin-1-

yl)-ethoxy]-phenyl}-amine).[1] This N-oxide metabolite is formed through the action of flavin-

containing monooxygenases and has been shown to be 2 to 9 times more potent than the

parent compound.[1] The significant conversion of TG-100435 to the more potent TG100855 in

vivo suggests that the overall therapeutic effect may be substantially influenced by the

metabolite's activity.[1]

Mechanism of Action and Signaling Pathways
TG-100435 exerts its biological effects by inhibiting the enzymatic activity of several protein

tyrosine kinases. The primary targets of TG-100435 are members of the Src family of kinases,

including Src, Lyn, and Lck, as well as Abl and the EphB4 receptor tyrosine kinase.[1] By

blocking the activity of these kinases, TG-100435 can disrupt the downstream signaling

pathways that contribute to cancer cell proliferation, survival, and angiogenesis.
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Figure 1: Simplified signaling pathway showing the points of inhibition by TG-100435.

Quantitative Data
The following tables summarize the key quantitative data for TG-100435 and its active

metabolite, TG100855.

Table 1: In Vitro Kinase Inhibition[1]
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Kinase Target TG-100435 Ki (nM)

Src 13 - 64

Lyn 13 - 64

Abl 13 - 64

Yes 13 - 64

Lck 13 - 64

EphB4 13 - 64

Table 2: Pharmacokinetic Parameters of TG-100435[1]

Species
Systemic Clearance
(mL/min/kg)

Oral Bioavailability (%)

Mouse 20.1 74

Rat 12.7 23

Dog 14.5 11

Table 3: Systemic Exposure of TG-100435 and its Active Metabolite TG100855 after Oral

Dosing of TG-100435[1]

Species
Systemic Exposure Ratio (TG100855 / TG-
100435)

Rat 1.1-fold greater

Dog 2.1-fold greater

Experimental Protocols
The following sections describe representative experimental protocols that would be used to

generate the data presented above. These are generalized procedures and may not reflect the

exact details of the original studies.
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In Vitro Kinase Inhibition Assay (Representative
Protocol)
This protocol describes a typical in vitro kinase assay to determine the inhibitory constant (Ki)

of a test compound.
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Figure 2: General workflow for an in vitro kinase inhibition assay.
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Methodology:

Reagent Preparation:

Recombinant human kinases (e.g., Src, Lyn, Abl) are diluted in kinase buffer.

A specific peptide substrate for each kinase is prepared in kinase buffer.

Adenosine triphosphate (ATP) is prepared at a concentration near its Km for each kinase.

A serial dilution of TG-100435 is prepared in a suitable solvent (e.g., DMSO) and then

diluted in kinase buffer.

Assay Procedure:

The kinase and a range of TG-100435 concentrations are pre-incubated in a 96- or 384-

well plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for

compound binding.

The kinase reaction is initiated by the addition of a mixture of the peptide substrate and

ATP.

The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled

temperature (e.g., 30°C).

The reaction is terminated by the addition of a stop reagent.

Signal Detection and Data Analysis:

The amount of substrate phosphorylation (or ATP consumption) is quantified. Common

detection methods include:

Radiometric assays: Using 32P- or 33P-labeled ATP and measuring the incorporation of

the radiolabel into the substrate.

Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP

produced, which correlates with kinase activity.
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Fluorescence-based assays: Using modified substrates that become fluorescent upon

phosphorylation.

The data are plotted as percent inhibition versus inhibitor concentration.

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)

is determined by fitting the data to a sigmoidal dose-response curve.

The Ki is then calculated from the IC50 using the Cheng-Prusoff equation, which takes into

account the ATP concentration used in the assay.

In Vivo Pharmacokinetic Study (Representative
Protocol)
This protocol outlines a typical in vivo study to determine the pharmacokinetic profile of a

compound in an animal model.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1246561?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Animal Acclimatization
and Grouping

Dose Administration
(Oral or IV)

Serial Blood Sampling
(Defined Time Points)

Plasma Preparation
(Centrifugation)

Sample Analysis
(LC-MS/MS)

Pharmacokinetic Analysis
(Calculate Parameters)

End

Click to download full resolution via product page

Figure 3: General workflow for an in vivo pharmacokinetic study.

Methodology:
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Animal Handling and Dosing:

Male Sprague-Dawley rats (or other relevant species) are used. Animals are housed in

controlled conditions and fasted overnight before dosing.

For oral administration, TG-100435 is formulated in a suitable vehicle (e.g., 0.5%

methylcellulose) and administered by oral gavage at a specific dose.

For intravenous administration (to determine clearance and bioavailability), TG-100435 is

dissolved in a vehicle suitable for injection (e.g., saline with a co-solvent) and administered

via a cannulated vein.

Blood Sampling:

Blood samples (approximately 0.2-0.3 mL) are collected from a cannulated vein or by

retro-orbital bleeding at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24

hours post-dose).

Blood is collected into tubes containing an anticoagulant (e.g., EDTA).

Sample Processing and Analysis:

Plasma is separated by centrifugation and stored frozen until analysis.

The concentrations of TG-100435 and its metabolite, TG100855, in the plasma samples

are determined using a validated liquid chromatography-tandem mass spectrometry (LC-

MS/MS) method. This involves protein precipitation, separation on a C18 column, and

detection by a mass spectrometer.

Pharmacokinetic Analysis:

The plasma concentration-time data are analyzed using non-compartmental methods with

software such as WinNonlin.

Key pharmacokinetic parameters are calculated, including:

Cmax: Maximum plasma concentration.
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Tmax: Time to reach Cmax.

AUC: Area under the plasma concentration-time curve.

CL: Systemic clearance.

Vd: Volume of distribution.

t1/2: Terminal half-life.

Oral bioavailability (F%) is calculated as: (AUCoral / Doseoral) / (AUCIV / DoseIV) * 100.

Conclusion
TG-100435 is a promising multi-targeted tyrosine kinase inhibitor with potent activity against

several kinases implicated in cancer. Its preclinical profile, characterized by significant in vitro

potency and oral bioavailability in animal models, supported its further investigation. The

formation of a more potent active metabolite, TG100855, is a key feature of its pharmacology.

This technical guide provides a foundational understanding of TG-100435 for researchers and

drug development professionals, summarizing its key attributes and the methodologies used

for its evaluation. Further studies would be required to fully elucidate its clinical potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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